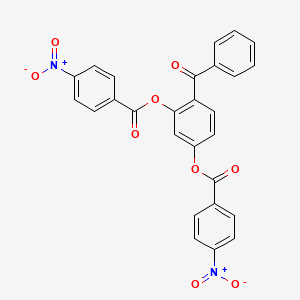
4-Benzoyl-1,3-phenylene bis(4-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-1,3-phenylene bis(4-nitrobenzoate) is an organic compound with the molecular formula C27H16N2O9 and a molecular weight of 512.42 g/mol . This compound is characterized by its complex aromatic structure, which includes benzoyl, phenylene, and nitrobenzoate groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1,3-phenylene bis(4-nitrobenzoate) typically involves multiple steps, including nitration, acylation, and esterification reactions. The process begins with the nitration of benzene to form nitrobenzene, followed by Friedel-Crafts acylation to introduce the benzoyl group. The final step involves esterification with 4-nitrobenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1,3-phenylene bis(4-nitrobenzoate) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-Benzoyl-1,3-phenylene bis(4-nitrobenzoate) is utilized in various scientific research fields, including:
Chemistry: As a precursor for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of advanced materials and polymers
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, while the benzoyl and phenylene groups can interact with aromatic residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-1,3-phenylene bis(4-bromo-3-nitrobenzoate)
- 4-Benzoyl-3-Methyl-1-Phenylpyrazol-5-One
Uniqueness
4-Benzoyl-1,3-phenylene bis(4-nitrobenzoate) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various research fields, making it a valuable compound for scientific investigations .
Properties
Molecular Formula |
C27H16N2O9 |
|---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
[4-benzoyl-3-(4-nitrobenzoyl)oxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C27H16N2O9/c30-25(17-4-2-1-3-5-17)23-15-14-22(37-26(31)18-6-10-20(11-7-18)28(33)34)16-24(23)38-27(32)19-8-12-21(13-9-19)29(35)36/h1-16H |
InChI Key |
XBSXDGWAFIVHLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















